3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one 3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17785707
InChI: InChI=1S/C12H22N2O/c1-12(2,3)6-11(15)14-5-4-9-7-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3
SMILES:
Molecular Formula: C12H22N2O
Molecular Weight: 210.32 g/mol

3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one

CAS No.:

Cat. No.: VC17785707

Molecular Formula: C12H22N2O

Molecular Weight: 210.32 g/mol

* For research use only. Not for human or veterinary use.

3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one -

Specification

Molecular Formula C12H22N2O
Molecular Weight 210.32 g/mol
IUPAC Name 1-(3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl)-3,3-dimethylbutan-1-one
Standard InChI InChI=1S/C12H22N2O/c1-12(2,3)6-11(15)14-5-4-9-7-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3
Standard InChI Key ASNLBQCBENOERA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)CC(=O)N1CCC2C1CNC2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound’s IUPAC name, 1-(3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl)-3,3-dimethylbutan-1-one, reflects its intricate framework. The structure comprises:

  • A butan-1-one backbone with 3,3-dimethyl substituents, introducing steric hindrance and influencing reactivity.

  • An octahydropyrrolo[2,3-c]pyrrol moiety, a bicyclic system containing two fused pyrrolidine rings. This moiety contributes to the compound’s rigidity and potential for hydrogen bonding via its nitrogen atoms.

Molecular Formula and Physicochemical Data

Key molecular properties include:

PropertyValue
Molecular FormulaC12_{12}H22_{22}N2_{2}O
Molecular Weight210.32 g/mol
SMILES NotationCC(C)(C)CC(=O)N1CCC2C1CNC2
InChI KeyASNLBQCBENOERA-UHFFFAOYSA-N

The carbonyl group at position 1 of the butanone chain is a critical electrophilic site, while the dimethyl groups at position 3 enhance hydrophobicity.

Synthesis and Chemical Reactivity

Synthetic Pathways

While detailed protocols remain proprietary, synthesis likely involves multi-step organic reactions:

  • Formation of the Pyrrolo-Pyrrol Moiety: Cyclization of pyrrolidine precursors under acidic or basic conditions, as seen in analogous heterocycle syntheses.

  • Acylation of the Bicyclic Amine: Reaction of the pyrrolo-pyrrol amine with 3,3-dimethylbutanoyl chloride or equivalent acylating agents.

  • Purification: Chromatographic techniques to isolate the target compound from byproducts.

Reactivity Profile

The compound’s reactivity is shaped by:

  • Ketone Group: Susceptible to nucleophilic attack (e.g., Grignard reactions, reductions to secondary alcohols).

  • Tertiary Amine: Participates in acid-base reactions and may coordinate metal ions.

  • Steric Effects: Dimethyl groups hinder access to the carbonyl carbon, moderating reaction kinetics.

Comparative Analysis with Related Compounds

The compound’s uniqueness becomes evident when compared to simpler pyrrole derivatives:

CompoundKey DifferencesBiological Relevance
4-MethylpyrroleLacks bicyclic structureLimited to small-molecule studies
1-(3,5-Dimethyl-1H-pyrrol-2-yl)Ethan-1-OneSingle pyrrole ringUsed in fragrance synthesis
Target CompoundBicyclic system + dimethyl groupsEnhanced binding affinity

The fusion of two pyrrolidine rings and dimethyl substitution confer superior metabolic stability and target selectivity compared to monocyclic analogs.

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